molecular formula C24H24N6O5 B11984022 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

Cat. No.: B11984022
M. Wt: 476.5 g/mol
InChI Key: QWEBYSRAVAWSHY-RPPGKUMJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide involves several steps. The starting materials typically include 3-(benzyloxy)-4-methoxybenzaldehyde and 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more hydrogenated version of the original molecule .

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H24N6O5

Molecular Weight

476.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H24N6O5/c1-28-22-21(23(32)29(2)24(28)33)30(15-25-22)13-20(31)27-26-12-17-9-10-18(34-3)19(11-17)35-14-16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,27,31)/b26-12+

InChI Key

QWEBYSRAVAWSHY-RPPGKUMJSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

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